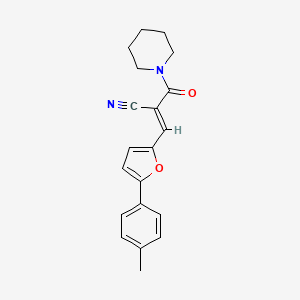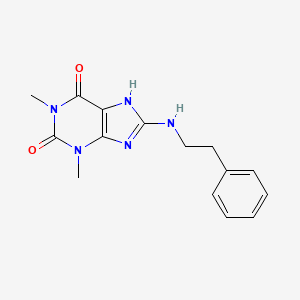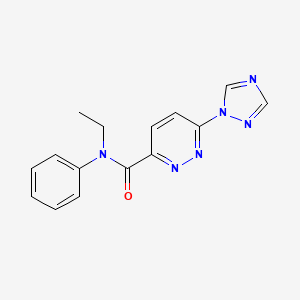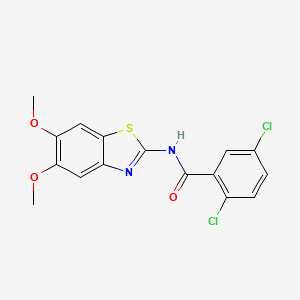![molecular formula C19H17Cl2NO B2893263 3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide CAS No. 861209-79-2](/img/structure/B2893263.png)
3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide is a chemical compound . Its molecular formula is C19H17Cl2NO .
Molecular Structure Analysis
The molecular structure of 3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide include its molecular weight, which is 346.25038 . More detailed properties such as melting point, boiling point, and density are provided by ChemicalBook .科学的研究の応用
Synthesis and Properties of Polyamides
Researchers have explored the synthesis and properties of novel aromatic polyamides, employing different aromatic dicarboxylic acids and diamines. These studies highlight the solubility, thermal stability, and potential applications of polyamides in creating transparent, flexible films with significant mechanical strength. For instance, Hsiao et al. (1996) demonstrated the synthesis of high-molecular-weight polyamides with inherent viscosities indicating promising mechanical and thermal properties, suitable for various industrial applications (Hsiao & Chang, 1996).
Supramolecular Chemistry
In supramolecular chemistry, the focus has been on the design of molecules that can self-assemble into higher-order structures. For example, research on N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide by Lightfoot et al. (1999) revealed a unique π-stack surrounded by a triple helical network of hydrogen bonds, hinting at new organizational modes for columnar liquid crystals (Lightfoot et al., 1999).
Antipathogenic Activity
The antipathogenic properties of certain derivatives have been evaluated for their potential in developing new antimicrobial agents. Limban et al. (2011) synthesized acylthioureas showing significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, indicating their usefulness in addressing biofilm-related infections (Limban et al., 2011).
Anticancer Research
In the context of anticancer research, the synthesis and biological evaluation of novel compounds, like phenylaminosulfanyl-1,4-naphthoquinone derivatives, have shown remarkable cytotoxic activity against various cancer cell lines. This suggests potential therapeutic applications for these compounds in cancer treatment. Ravichandiran et al. (2019) found that specific derivatives exhibited potent cytotoxic activity, with minimal toxicity to normal cells, emphasizing their potential as anticancer agents (Ravichandiran et al., 2019).
Catalysis and Organic Frameworks
Amide functionalized covalent organic frameworks (COFs) have been developed for heterogeneous catalysis, showcasing the utility of amide groups in facilitating chemical reactions. Li et al. (2019) demonstrated the efficiency of amide functionalized COFs in Knoevenagel condensation, indicating their significant catalytic potential (Li et al., 2019).
Safety and Hazards
特性
IUPAC Name |
3,4-dichloro-N-(3-hex-1-ynylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO/c1-2-3-4-5-7-14-8-6-9-16(12-14)22-19(23)15-10-11-17(20)18(21)13-15/h6,8-13H,2-4H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZZFCLMOOJXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-Methoxyphenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893181.png)
![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2893182.png)
![(3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B2893184.png)





![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)
![8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2893198.png)
![(2R)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride](/img/structure/B2893200.png)
![2-[(4-chlorobenzyl)oxy]-4-{[3-(trifluoromethyl)anilino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B2893201.png)
![N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2893202.png)
